![molecular formula C11H9F5OS B14053185 1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one](/img/structure/B14053185.png)
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a complex organic compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propan-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a complex synthetic organic compound that features difluoromethyl and trifluoromethylthio groups attached to a phenyl ring. Due to its unique structure, this compound is being explored for applications across various scientific disciplines.
Scientific Research Applications
This compound is studied across various fields, including chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in the synthesis of more complex molecules.
- The compound's distinct arrangement of functional groups imparts unique chemical properties and reactivity.
Biology
- The compound is investigated for its potential biological activity and interactions with biomolecules.
- Fluorinated structures similar to this compound often exhibit enhanced antimicrobial properties. The specific combination of functional groups may contribute to its efficacy against certain pathogens.
Medicine
- It is explored for potential therapeutic properties and as a lead compound in drug discovery.
- Preliminary investigations suggest potential anticancer activity due to its ability to interact with cellular mechanisms involved in tumor growth.
- Studies show that it interacts with various biological targets, primarily enzymes and receptors. Its fluorinated structure allows modulation of biological pathways, influencing enzyme inhibition and cellular signaling.
Industry
- It is utilized in the development of advanced materials and chemical processes.
The presence of difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.
Key mechanisms include:
- Enzyme Inhibition The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction It may bind to various receptors, affecting cellular responses and gene expression.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
- 2-((Difluoromethyl)sulfonyl)-1-phenylpropan-1-one
- 1-Phenyl-1-(2-pyridinyl)-2-[3-(tetrahydro-2H-pyran-2-yloxy)phenyl]-2-propanol
Uniqueness
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications and research studies.
Biological Activity
1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C11H9F5OS
- Molecular Weight : 284.25 g/mol
The presence of difluoromethyl and trifluoromethylthio groups enhances its lipophilicity and reactivity, which are critical for biological interactions.
Research indicates that this compound interacts with various biological targets, primarily enzymes and receptors. Its fluorinated structure allows modulation of biological pathways, influencing enzyme inhibition and cellular signaling.
Key Mechanisms Include :
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to various receptors, affecting cellular responses and gene expression.
Biological Activity
The biological activity of this compound has been evaluated in several studies, indicating significant potential in various therapeutic areas:
Antimicrobial Activity
Studies have demonstrated that compounds with similar fluorinated structures exhibit enhanced antimicrobial properties. The unique combination of functional groups in this compound may contribute to its efficacy against certain pathogens.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. Its ability to interact with cellular mechanisms involved in tumor growth presents opportunities for development as a chemotherapeutic agent.
Comparative Analysis
To better understand the biological implications of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one | Chloro group | Enhanced enzyme binding affinity |
1-Bromo-3-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one | Bromine atom | Potentially increased lipophilicity |
3-Fluoro-4-chloroacetophenone | Fewer functional groups | Simpler structure with less reactivity |
This table highlights how structural variations influence biological activity and therapeutic potential.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : Laboratory tests revealed that the compound effectively inhibited specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Activity Assays : The compound was tested for its ability to inhibit key metabolic enzymes, showing promising results that warrant further investigation into its pharmacological applications.
Properties
Molecular Formula |
C11H9F5OS |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-9(17)8-5-6(18-11(14,15)16)3-4-7(8)10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
YGSKYDFLBNLVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
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